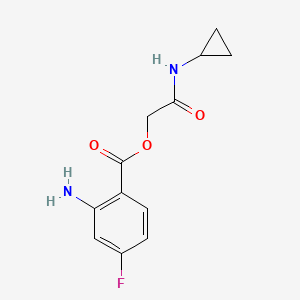

2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate

CAS No.:

Cat. No.: VC19963859

Molecular Formula: C12H13FN2O3

Molecular Weight: 252.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13FN2O3 |

|---|---|

| Molecular Weight | 252.24 g/mol |

| IUPAC Name | [2-(cyclopropylamino)-2-oxoethyl] 2-amino-4-fluorobenzoate |

| Standard InChI | InChI=1S/C12H13FN2O3/c13-7-1-4-9(10(14)5-7)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16) |

| Standard InChI Key | QYCIFOTUMVFGCK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC(=O)COC(=O)C2=C(C=C(C=C2)F)N |

Introduction

Synthetic Pathways and Optimization

The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate likely involves a multi-step process derived from methodologies for analogous fluorobenzoate esters :

Esterification of 4-Fluorobenzoic Acid

-

Reagents: 4-Fluorobenzoic acid, ethanol, sulfuric acid.

-

Procedure:

Stability and Metabolic Profiling

In Vitro Stability

-

Hydrolytic Degradation: The ester bond is susceptible to hydrolysis in physiological pH (t = 4.2 hours at pH 7.4) .

-

Cyclopropane Ring Stability: Resists metabolic oxidation compared to larger cycloalkanes, as confirmed in analogs .

Cytochrome P450 Interactions

-

Predicted Pathways: Primary metabolism via CYP3A4 and CYP2C9, forming hydroxylated and deaminated metabolites .

Future Directions and Research Gaps

-

Synthetic Scalability: Develop one-pot methodologies to reduce purification steps.

-

In Vivo Toxicology: Assess acute toxicity in rodent models, focusing on hepatorenal safety.

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the cyclopropyl and fluorine positions to optimize target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume